molecular formula C17H15ClN2O B11837063 2,3,5,6-Tetrahydro-5-(m-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol CAS No. 84775-00-8

2,3,5,6-Tetrahydro-5-(m-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B11837063
CAS No.: 84775-00-8
M. Wt: 298.8 g/mol
InChI Key: VCXGTSVXQNAKCI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the condensation of 3-chlorobenzaldehyde with an amine to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

5-(3-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is unique due to its specific structural features, such as the presence of the 3-chlorophenyl group and the tetrahydroimidazo[2,1-a]isoquinoline core. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

84775-00-8

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol

InChI

InChI=1S/C17H15ClN2O/c18-14-6-3-5-13(10-14)17(21)11-12-4-1-2-7-15(12)16-19-8-9-20(16)17/h1-7,10,21H,8-9,11H2

InChI Key

VCXGTSVXQNAKCI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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